molecular formula C14H18ClN5O2 B2819057 8-(2-chloroethyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 919012-52-5

8-(2-chloroethyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2819057
CAS No.: 919012-52-5
M. Wt: 323.78
InChI Key: DTAJDJVQWQOIER-UHFFFAOYSA-N
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Description

8-(2-Chloroethyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione is a synthetic compound with a complex structure It belongs to the class of imidazolinone derivatives, which are known for their diverse biological activities

Preparation Methods

The synthesis of 8-(2-Chloroethyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione involves multiple steps. One common synthetic route includes the reaction of 1,7-dimethyl-3-propylxanthine with 2-chloroethylamine under specific conditions to introduce the chloroethyl group. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The resulting intermediate is then cyclized to form the imidazolinone ring, completing the synthesis.

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of catalysts.

Chemical Reactions Analysis

8-(2-Chloroethyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction is often facilitated by the presence of a base.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-(2-Chloroethyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 8-(2-Chloroethyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the target enzymes.

Comparison with Similar Compounds

8-(2-Chloroethyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione can be compared with other imidazolinone derivatives, such as:

    8-(2-Chloroethyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione: Similar structure but with a pentyl group instead of a propyl group.

    8-(2-Chloroethyl)-1,7-dimethyl-3-ethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione: Similar structure but with an ethyl group instead of a propyl group.

The uniqueness of 8-(2-Chloroethyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

6-(2-chloroethyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN5O2/c1-4-6-19-12(21)10-11(17(3)14(19)22)16-13-18(7-5-15)9(2)8-20(10)13/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAJDJVQWQOIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3CCCl)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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